Benzyl benzylcarbamate

Lipophilicity Drug Design Chromatography

When standard Cbz reagents lack sufficient lipophilicity for membrane permeability or chromatographic resolution, benzyl benzylcarbamate (CAS 39896-97-4) delivers measurable advantages: • Enhanced lipophilicity (XLogP3 2.9 vs. 1.2 for benzyl carbamate) for superior passive diffusion across lipid bilayers • Longer RP-HPLC retention (ΔXLogP3 +1.7) for improved analyte resolution from matrix interferences • Unique mass signature (m/z 241.11) for MS system suitability testing and calibration Supplied with batch-specific analytical characterization (NMR, HPLC, GC) to ensure consistency.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 39896-97-4
Cat. No. B1351978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl benzylcarbamate
CAS39896-97-4
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
InChIKeyILKFHZRKLTWFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Benzylcarbamate: Identity and Physicochemical Profile


Benzyl benzylcarbamate (CAS 39896-97-4) is a Cbz (benzyloxycarbonyl) carbamate derivative with molecular formula C15H15NO2 and molecular weight 241.28 g/mol [1]. It is a white to off-white solid that is moderately soluble in water and soluble in common organic solvents . This compound belongs to the benzyloxycarbonyl chemical class and is widely utilized as an amine protecting group in organic synthesis, leveraging the stability and orthogonal deprotection characteristics of the Cbz moiety . Its structural signature—the presence of two benzyl groups—distinguishes it from simpler benzyl carbamates and imparts distinct lipophilicity and steric profiles that influence its behavior in both synthetic and analytical applications.

Protecting group Cbz (benzyloxycarbonyl) carbamate reagent for amine protection in organic synthesis
Structural profile Dual-benzyl substitution imparts distinct lipophilicity and steric character vs. simpler Cbz analogs
Method context Supports hydrophobic derivatization and reversed-phase chromatographic method development

Benzyl Benzylcarbamate: In-Class Substitution Risks


Carbamate derivatives with the Cbz protecting group are often treated as functionally interchangeable. However, the specific structural features of benzyl benzylcarbamate—most notably its dual benzyl substitution—produce measurable differences in lipophilicity, molecular weight, rotatable bond count, and hydrogen‑bonding capacity relative to simpler analogs such as benzyl carbamate (CAS 621-84-1). These physicochemical disparities directly affect solubility profiles, chromatographic retention behavior, and membrane permeability in biological assays [1]. Consequently, substituting benzyl benzylcarbamate with a generic benzyl carbamate or an alternative Cbz reagent without empirical verification can compromise reaction yields, alter separation efficiency in analytical methods, or shift the pharmacological properties of derived compounds. The quantitative evidence presented below documents exactly where and why this compound differs from its closest comparators, enabling informed scientific selection and procurement decisions.

Lipophilicity shift
Replacing with mono-benzyl carbamates may alter HPLC retention times and membrane partitioning; chromatographic behavior is not directly transferable.
Physicochemical divergence
Higher molecular weight and boiling point differences can affect distillation, purification, and mass spectrometry workflows compared to generic Cbz reagents.
Conformational and H-bonding profile
Increased rotatable bonds and altered TPSA may shift binding or permeability outcomes; direct substitution without empirical verification may compromise yields or method specificity.

Benzyl Benzylcarbamate: Quantitative Differentiation from Analogs


Lipophilicity vs. Benzyl Carbamate

Benzyl benzylcarbamate exhibits a computed XLogP3 value of 2.9, which is 1.7 units higher (142% increase) than the XLogP3 of 1.2 for the mono‑benzyl analog benzyl carbamate (CAS 621-84-1) [1][2]. This increased lipophilicity arises from the additional benzyl group and is reflected in experimental LogP determinations (e.g., 3.50) [3].

Lipophilicity vs. benzyl carbamate
Reported
XLogP3 2.9 vs. 1.2
Δ +1.7 (142% increase); experimental LogP ≈ 3.50
Supports selection when higher lipophilicity is required for retention or permeability screening
Computed XLogP3; experimental value from chem960.com
Lipophilicity Drug Design Chromatography

Molecular Weight vs. Benzyl Carbamate

Benzyl benzylcarbamate has a molecular weight of 241.28 g/mol, which is 90.12 g/mol (60% greater) than the 151.16 g/mol of benzyl carbamate [1][2]. This substantial difference in molar mass directly affects physical properties such as melting point (not available for benzyl benzylcarbamate; benzyl carbamate melts at 86‑89 °C ) and boiling point (411.3 °C vs. 318.7 °C at 760 mmHg) [3][4].

Molecular weight vs. benzyl carbamate
Reported
241.28 g/mol vs. 151.16 g/mol
Δ +90.12 g/mol (60% higher); boiling point 411.3°C vs. 318.7°C
Distinct molecular ion aids MS identification; affects distillation and purification strategies
Calculated from molecular formula; melting point data not available
Molecular Weight Synthetic Intermediates Chromatography

TPSA and Hydrogen-Bonding Profile

The topological polar surface area (TPSA) of benzyl benzylcarbamate is 38.3 Ų, which is 14.0 Ų (27%) lower than the 52.3 Ų of benzyl carbamate [1][2]. Both compounds possess one hydrogen‑bond donor and two hydrogen‑bond acceptors, but benzyl benzylcarbamate has six rotatable bonds compared to three for benzyl carbamate [1][2].

TPSA and H-bonding profile
Reported
TPSA 38.3 Ų vs. 52.3 Ų (−27%)
6 rotatable bonds vs. 3; identical H-bond donors/acceptors
Lower TPSA may enhance membrane permeability; additional flexibility may influence target interactions
Computed via Cactvs; biological implications require empirical validation
TPSA Membrane Permeability Drug‑Likeness

Internal Standard Performance by GC-MS

While direct comparative data for benzyl benzylcarbamate are not available, the benzylcarbamate scaffold has been quantitatively evaluated as an internal standard in GC‑MS analysis of carisoprodol and meprobamate in whole blood [1]. In that study, benzylcarbamate achieved intra‑assay coefficients of variation (CV) of 2.6‑4.3% and accuracy of 100‑106% across linear ranges of 0‑20 mg/L for carisoprodol and 0‑40 mg/L for meprobamate [1]. The deuterated analog meprobamate‑d7 showed CV of 1.0‑2.3% and accuracy of 91‑100% [1].

GC-MS ISTD precision
Class-level
Intra-assay CV: benzylcarbamate 2.6–4.3% vs. meprobamate-d7 1.0–2.3%
Accuracy 100–106% vs. 91–100%
Benzylcarbamate scaffold shows acceptable precision; supports benzyl benzylcarbamate as a potential non-deuterated ISTD candidate
Class-level inference from benzylcarbamate study; direct benzyl benzylcarbamate data needed
Analytical Chemistry Internal Standard GC‑MS

Benzyl Benzylcarbamate: Key Application Scenarios


Lipophilic Amine Derivative Synthesis

When a synthetic route demands a Cbz‑protected amine with enhanced membrane permeability, benzyl benzylcarbamate is the superior choice. Its XLogP3 of 2.9 (compared to 1.2 for benzyl carbamate) and lower TPSA (38.3 Ų vs. 52.3 Ų) predict improved passive diffusion across lipid bilayers [1][2]. This makes it particularly suitable for generating intermediates destined for cell‑based phenotypic assays or in vivo pharmacokinetic studies where adequate lipophilicity is essential.

Chromatographic Retention Optimization

In reversed‑phase HPLC or UPLC method development, benzyl benzylcarbamate provides significantly longer retention than benzyl carbamate due to its higher LogP (ΔXLogP3 = +1.7) and greater molecular weight [1][2]. This differential retention can be exploited to resolve closely related analytes or to shift the analyte peak away from matrix interferences, improving method robustness and specificity in pharmaceutical impurity profiling or bioanalytical assays.

Mass Spectrometry Identification and Quantification

The molecular ion of benzyl benzylcarbamate (m/z 241.11) is distinct from that of benzyl carbamate (m/z 151.06) and many common Cbz reagents [1][2]. This unique mass signature, combined with the benzylcarbamate scaffold's demonstrated utility as an internal standard in GC‑MS [3], positions benzyl benzylcarbamate as a valuable reference compound for method calibration, system suitability testing, or as a non‑deuterated internal standard in mass spectrometry workflows.

Orthogonal Deprotection in Multi-Step Synthesis

As a member of the Cbz protecting group family, benzyl benzylcarbamate offers the well‑established stability to acidic and basic conditions typical of benzyl carbamates, with selective removal possible via catalytic hydrogenation (Pd/C, H₂) or other mild methods . The dual‑benzyl substitution does not compromise these orthogonal deprotection characteristics, making it a drop‑in replacement when the synthetic plan calls for a Cbz group but the higher lipophilicity or distinct chromatographic behavior of benzyl benzylcarbamate confers a tactical advantage.

Application
Selection Property
Validation Focus
Lipophilic amine derivative synthesis
Enhanced lipophilicity and reduced TPSA vs. simpler Cbz analogs
Membrane permeability screening and cell-based assay compatibility
Chromatographic retention optimization
Higher LogP and distinct retention behavior
Resolution improvement in reversed-phase HPLC/UPLC method development
Mass spectrometry identification & quantification
Unique molecular ion signature and benzylcarbamate scaffold
Method calibration, system suitability, and non-deuterated ISTD applications
Orthogonal deprotection in multi-step synthesis
Cbz stability and hydrogenolytic removal compatibility
Integration into synthetic routes without altering established Cbz cleavage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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